molecular formula C22H28FN3O3 B13429496 Enrofloxacin Isopropyl Ester

Enrofloxacin Isopropyl Ester

Cat. No.: B13429496
M. Wt: 401.5 g/mol
InChI Key: LISZRBXNFGZGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enrofloxacin Isopropyl Ester: is a derivative of enrofloxacin, a fluoroquinolone antibiotic widely used in veterinary medicine. This compound is known for its broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. This compound is particularly valued for its effectiveness in treating bacterial infections in animals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Enrofloxacin Isopropyl Ester involves the esterification of enrofloxacin with isopropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The esterification reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions: Enrofloxacin Isopropyl Ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Hydrolysis: Enrofloxacin and isopropyl alcohol.

    Reduction: Enrofloxacin alcohol.

    Substitution: Various substituted enrofloxacin derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but used primarily in human medicine.

    Norfloxacin: A fluoroquinolone with a narrower spectrum of activity compared to enrofloxacin.

    Ofloxacin: A fluoroquinolone with similar antibacterial activity but different pharmacokinetic properties.

Uniqueness: Enrofloxacin Isopropyl Ester is unique due to its esterified form, which may offer improved pharmacokinetic properties such as better absorption and bioavailability in veterinary applications .

Conclusion

This compound is a valuable compound in veterinary medicine, offering broad-spectrum antibacterial activity and potential advantages in pharmacokinetics. Its synthesis, chemical reactions, and applications in various fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C22H28FN3O3

Molecular Weight

401.5 g/mol

IUPAC Name

propan-2-yl 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C22H28FN3O3/c1-4-24-7-9-25(10-8-24)20-12-19-16(11-18(20)23)21(27)17(22(28)29-14(2)3)13-26(19)15-5-6-15/h11-15H,4-10H2,1-3H3

InChI Key

LISZRBXNFGZGLX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)OC(C)C)C4CC4)F

Origin of Product

United States

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